molecular formula C16H13F2NO3 B4674695 3-(2H-1,3-BENZODIOXOL-5-YL)-N-(2,4-DIFLUOROPHENYL)PROPANAMIDE

3-(2H-1,3-BENZODIOXOL-5-YL)-N-(2,4-DIFLUOROPHENYL)PROPANAMIDE

Cat. No.: B4674695
M. Wt: 305.28 g/mol
InChI Key: SUQCFLQRKFHIPL-UHFFFAOYSA-N
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Description

3-(2H-1,3-BENZODIOXOL-5-YL)-N-(2,4-DIFLUOROPHENYL)PROPANAMIDE is a synthetic organic compound that features a benzodioxole ring and a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-BENZODIOXOL-5-YL)-N-(2,4-DIFLUOROPHENYL)PROPANAMIDE typically involves the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Difluorophenyl Group: This step involves the substitution reaction where a difluorophenyl group is introduced to the benzodioxole ring.

    Formation of the Propanamide Moiety: The final step involves the formation of the propanamide group through an amide coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring.

    Reduction: Reduction reactions can occur at the amide group, converting it to an amine.

    Substitution: The difluorophenyl group can participate in various substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzodioxole ring.

    Reduction: Amines derived from the reduction of the amide group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Materials Science: It can be incorporated into polymers to enhance their properties.

Biology

    Biological Probes: The compound can be used as a probe to study biological processes.

    Drug Development:

Medicine

    Therapeutic Agents: The compound may have therapeutic potential in treating various diseases.

    Diagnostic Tools: It can be used in diagnostic assays to detect specific biomolecules.

Industry

    Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other chemicals.

    Agriculture: It may have applications in the development of agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2H-1,3-BENZODIOXOL-5-YL)-N-(2,4-DIFLUOROPHENYL)PROPANAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2H-1,3-BENZODIOXOL-5-YL)-N-(2,4-DICHLOROPHENYL)PROPANAMIDE
  • 3-(2H-1,3-BENZODIOXOL-5-YL)-N-(2,4-DIBROMOPHENYL)PROPANAMIDE

Uniqueness

The presence of the difluorophenyl group in 3-(2H-1,3-BENZODIOXOL-5-YL)-N-(2,4-DIFLUOROPHENYL)PROPANAMIDE imparts unique chemical and biological properties compared to its chloro- and bromo- analogs. The fluorine atoms can influence the compound’s reactivity, stability, and interaction with biological targets.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-N-(2,4-difluorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2NO3/c17-11-3-4-13(12(18)8-11)19-16(20)6-2-10-1-5-14-15(7-10)22-9-21-14/h1,3-5,7-8H,2,6,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUQCFLQRKFHIPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CCC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2H-1,3-BENZODIOXOL-5-YL)-N-(2,4-DIFLUOROPHENYL)PROPANAMIDE

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